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Compound of Interest

Compound Name: 4-tert-Butylpiperidine

Cat. No.: B1294329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-tert-butylpiperidine moiety is a privileged scaffold in medicinal chemistry, prized for its

ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug

candidates. Its bulky tert-butyl group can serve as a metabolic block, enhancing stability, while

the piperidine ring provides a versatile framework for introducing diverse functionalities to

precisely target a range of biological receptors and enzymes. This document provides detailed

application notes and experimental protocols for researchers engaged in the discovery and

development of novel therapeutics incorporating this valuable structural motif.

Key Applications in Drug Discovery
The 4-tert-butylpiperidine scaffold has been successfully employed in the development of

agents targeting a variety of diseases, including cancer, neurological disorders, and pain.

Notable examples include its incorporation into:

Anticancer Agents: As a key intermediate in the synthesis of Vandetanib, a multi-targeted

tyrosine kinase inhibitor.

Sigma-1 Receptor Ligands: For the potential treatment of neurodegenerative diseases,

psychiatric disorders, and pain.

TRPV1 Antagonists: As a promising avenue for the development of novel analgesics.
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Quantitative Bioactivity Data
The following table summarizes the in vitro bioactivity of representative 4-tert-butylpiperidine
derivatives against their respective targets. This data highlights the potential for potent and

selective modulation of these important biological molecules.

Compoun
d ID

Target
Assay
Type

IC50 (nM) Ki (nM) Cell Line
Referenc
e

Vandetanib VEGFR2
Kinase

Assay
40 - - [1]

EGFR
Kinase

Assay
500 - - [1]

RET
Kinase

Assay
100 - - [1]

BCTC

rat TRPV1

(capsaicin-

induced)

Ca2+ influx 35 - HEK293

rat TRPV1

(acid-

induced)

Ca2+ influx 6.0 - HEK293

Compound

6

Sigma-1

Receptor

Radioligan

d Binding
- 0.35 - [2]

Sigma-2

Receptor

Radioligan

d Binding
- 63 - [2]

Compound

7

Sigma-1

Receptor

Radioligan

d Binding
- 0.41 - [2]

Compound

9

Sigma-1

Receptor

Radioligan

d Binding
- 0.38 - [2]

Sigma-2

Receptor

Radioligan

d Binding
- 46 - [2]
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Signaling Pathways
The biological effects of 4-tert-butylpiperidine-containing compounds are mediated through

their interaction with specific signaling pathways. Understanding these pathways is crucial for

rational drug design and development.

Vandetanib Signaling Pathway
Vandetanib exerts its anticancer effects by simultaneously inhibiting multiple receptor tyrosine

kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth

Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4]

This multi-targeted approach disrupts downstream signaling cascades, including the PI3K/AKT

and MAPK pathways, which are critical for tumor growth, angiogenesis, and metastasis.[3]
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Caption: Vandetanib inhibits key RTKs, blocking downstream pro-survival pathways.

Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the

endoplasmic reticulum (ER)-mitochondrion interface.[5] It plays a crucial role in regulating

intracellular calcium signaling by modulating the activity of the inositol 1,4,5-trisphosphate (IP3)
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receptor.[5] Ligand binding to the sigma-1 receptor can influence a variety of downstream

cellular processes, including cell survival, proliferation, and neurotransmission.
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Caption: Ligand binding to Sigma-1R modulates Ca2+ release from the ER.

TRPV1 Antagonist Mechanism of Action
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel

primarily expressed in sensory neurons that is activated by various noxious stimuli, including

heat, acid, and capsaicin.[6] Activation of TRPV1 leads to an influx of cations, predominantly

Ca2+, resulting in pain sensation.[6] TRPV1 antagonists containing the 4-tert-butylpiperidine
scaffold block the channel, preventing cation influx and thereby producing an analgesic effect.
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Caption: TRPV1 antagonists block the channel, preventing pain signaling.

Experimental Protocols
Detailed methodologies for the synthesis of a representative 4-tert-butylpiperidine derivative

and for key biological assays are provided below.

Synthesis of N-Aryl-4-tert-butylpiperidine
This protocol describes a general method for the N-arylation of 4-tert-butylpiperidine using a

Buchwald-Hartwig amination reaction.

Reactants:
- 4-tert-butylpiperidine

- Aryl halide
- Palladium catalyst

- Ligand
- Base

- Solvent
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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